molecular formula C12H14O3 B8762777 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl acetate

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl acetate

Cat. No. B8762777
M. Wt: 206.24 g/mol
InChI Key: LKMZGTIBHBYUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl acetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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properties

Product Name

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) acetate

InChI

InChI=1S/C12H14O3/c1-8(13)14-10-6-4-5-9-7-12(2,3)15-11(9)10/h4-6H,7H2,1-3H3

InChI Key

LKMZGTIBHBYUOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dihydro-2,2-dimethyl-7-benzofuranol (16.4 g, 0.1 mol) was dissolved in 100 ml of an aqueous solution of sodium hydroxide (6.0 g, 0.15 mol), and 12.8 g of acetic anhydride was dumped into the solution and thoroughly mixed, whereby a white solid substance was precipitated. This substance was collected by filtration and dried, whereby 19.5 g of 7-acetoxy-2,3-dihydro-2,2-dimethylbenzofuran was obtained. The melting point of this product was 48.5°-49.5° C. This phenol acetate was dissolved in 400 ml of chloroform, and 60 ml of 70% nitric acid was dropwise added at -5° C. Then, the stirring was continued at 10° C. for one hour. The reaction solution was washed with water, then dried over anhydrous sodium sulfate and concentrated. The solid substance thereby obtained was recrystallized from benzene-cyclohexane, whereby 19.6 g of 7-acetoxy-2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran was obtained. The melting point of this product was 141°-142° C. The structure was confirmed by 1H-NMR spectrum and IR spectrum. Then, the product was added to a solution containing 35 g of sodium hydroxide in 200 ml of water and 50 ml of methanol, and heated at 40° C. for 15 minutes to complete hydrolysis. The reaction solution was neutralized by concentrated hydrochloric acid, and then extracted with ether. The extracted solution was washed with water, then dried over anhydrous sodium sulfate and concentrated, whereby 13.0 g of substantially pure 2,3-dihydro-2,2-dimethyl-5-nitro-7-benzofuranol was obtained. The melting point of this product was 97°-97.5° C. The phenol thus obtained, was reacted with O-ethyl-S-n-propyl-thiophosphoryl chloride in the same manner as in Example 1, whereby the compound (No. 4) identified in Table 1 was obtained as oily substance.
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16.4 g
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6 g
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12.8 g
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aqueous solution
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100 mL
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Synthesis routes and methods II

Procedure details

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